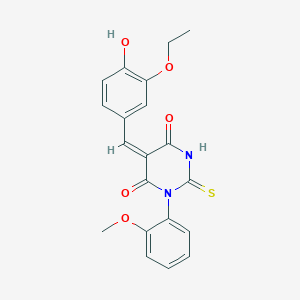
N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI belongs to the class of pyrazole derivatives and has been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide is not fully understood. However, it is believed that N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide exerts its biological activities by modulating the activity of various enzymes and signaling pathways. For example, N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide has been found to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin. This inhibition leads to a decrease in melanin synthesis, which has potential applications in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide has been found to exhibit various biochemical and physiological effects. For example, N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide has also been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. These activities have potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide in lab experiments is its high potency and specificity. N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide has been found to exhibit potent biological activities at low concentrations, which makes it an attractive compound for studying various biological processes. However, one of the limitations of using N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide in lab experiments is its potential toxicity. N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide. One direction is to further elucidate the mechanism of action of N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide. Understanding the exact mechanism of action of N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide will provide insights into its potential therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide. Understanding the absorption, distribution, metabolism, and excretion of N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide will provide insights into its potential clinical applications. Finally, another direction is to explore the potential applications of N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide in combination with other compounds for the treatment of various diseases. Combining N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide with other compounds may enhance its therapeutic efficacy and reduce its potential toxicity.
Synthesemethoden
The synthesis of N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide involves the condensation of 4-iodo-1H-pyrazole-5-carbohydrazide with 2,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, antitumor, and antifungal activities. N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide has also been found to modulate the activity of various enzymes such as tyrosinase, aldose reductase, and xanthine oxidase. These enzymes play important roles in various physiological processes and their modulation by N'-(2,4-dimethoxybenzylidene)-4-iodo-1H-pyrazole-5-carbohydrazide has potential therapeutic implications.
Eigenschaften
IUPAC Name |
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN4O3/c1-20-9-4-3-8(11(5-9)21-2)6-15-18-13(19)12-10(14)7-16-17-12/h3-7H,1-2H3,(H,16,17)(H,18,19)/b15-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBOZWCQXXWWHE-UUASQNMZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=C(C=NN2)I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N\NC(=O)C2=C(C=NN2)I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912542.png)



![N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5912579.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)
![N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5912595.png)
![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5912596.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912600.png)
![4-methyl-N-[3-(4-morpholinyl)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5912607.png)
